2-Chloro-3-iodoprop-1-ene

Description

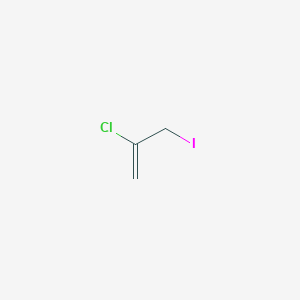

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-iodoprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQHVKZJTOVHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39557-31-8 | |

| Record name | 2-chloro-3-iodoprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Chloro-3-iodoprop-1-ene: A Comprehensive Guide to Synthesis and NMR Spectroscopy

Strategic Utility in Organic Synthesis

2-Chloro-3-iodoprop-1-ene (CAS: 39557-31-8) is a highly versatile bifunctional alkylating agent widely utilized in advanced organic synthesis and drug development[1]. Because it contains two different halogens (chlorine and iodine) on an allylic backbone, it offers highly selective reactivity. The weaker C–I bond acts as the primary electrophilic site, enabling sequential functionalization. In pharmaceutical research, this molecule is a critical building block for Indium-mediated allylation of aldehydes, which is often followed by Palladium-catalyzed cross-coupling reactions to synthesize complex architectures like 2-deoxy-β-C-aryl glycosides[2],[3].

Understanding the spectroscopic signature of this compound—specifically its 1 H and 13 C NMR data—is essential for confirming its purity and structural integrity before deploying it in sensitive downstream catalytic cycles.

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 2-chloro-3-iodoprop-1-ene relies on the Finkelstein reaction , a classic SN2 halogen exchange. The reaction is driven by the differential solubility of halide salts in acetone[4].

Causality Behind Experimental Choices

-

Solvent Selection (Acetone): Sodium iodide (NaI) is highly soluble in acetone, whereas the byproduct, sodium chloride (NaCl), is virtually insoluble. As the SN2 substitution proceeds, NaCl precipitates out of the solution, driving the equilibrium strictly toward the iodinated product according to Le Chatelier's principle[4].

-

Photolability Mitigation (Aluminum Foil): Alkyl iodides are notoriously photolabile. Exposure to ambient light induces homolytic cleavage of the weak C–I bond, generating iodine radicals that degrade the product (often turning the solution pink or brown). Wrapping the reaction flask in foil prevents this degradation[4].

-

Thermal Control (0 °C Evaporation): The product is highly volatile. Removing the solvent at reduced pressure must be done at 0 °C to prevent catastrophic yield loss[4].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system , ensuring that the researcher can confirm the success of the reaction at multiple checkpoints.

-

Reaction Setup: To a solution of sodium iodide (14.7 g, 97.7 mmol) in acetone (50 mL), add 2,3-dichloropropene (6.0 g, 54.6 mmol)[4].

-

Validation Checkpoint 1: Within the first hour, observe the formation of a dense white precipitate (NaCl). This visual cue confirms the halogen exchange has initiated.

-

-

Incubation: Wrap the reaction flask entirely in aluminum foil to exclude light. Stir the mixture at room temperature (25 °C) for 12 hours[4].

-

Concentration: Remove the acetone under reduced pressure using a rotary evaporator.

-

Validation Checkpoint 2: The receiving flask and water bath must be kept at 0 °C to prevent the volatilization of the target compound[4].

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel, using pure pentane as the eluent[4].

-

Validation Checkpoint 3: Monitor fractions via TLC (pentane). The product will appear as a single UV-active spot that stains heavily with KMnO 4 (confirming the presence of the alkene).

-

-

Isolation: Evaporate the pentane (again at 0 °C) to afford the title compound as a clear, light-sensitive oil (Typical yield: ~10.0 g, 92%)[4].

Spectroscopic Characterization

To validate the structural integrity of the synthesized 2-chloro-3-iodoprop-1-ene, 1 H and 13 C NMR spectroscopy must be performed in CDCl 3 .

1 H NMR Data & Causality

The 1 H NMR spectrum (300 MHz, CDCl 3 ) provides clear evidence of the terminal alkene and the allylic iodide[4].

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| C1-H | 5.53 | Doublet (d) | 1.7 | 1H | =CH 2 (Vinylic proton A) |

| C1-H | 5.25 | Doublet (d) | 1.7 | 1H | =CH 2 (Vinylic proton B) |

| C3-H 2 | 4.02 | Singlet (s) | - | 2H | -CH 2 -I (Allylic protons) |

Mechanistic Rationale: The two terminal vinylic protons appear as distinct doublets at 5.53 ppm and 5.25 ppm. Because they are locked in different spatial environments (one is cis to the chlorine atom, the other is trans), they are chemically and magnetically non-equivalent. They couple to each other with a small geminal coupling constant of J=1.7 Hz, which is a hallmark of terminal vinylic protons where the H–C–H bond angle is approximately 120°[4]. The methylene protons adjacent to the iodine atom appear as a sharp singlet at 4.02 ppm. Self-Validation: The complete disappearance of the starting material's -CH 2 Cl signal (~4.15 ppm) confirms 100% conversion.

13 C NMR Data & The "Heavy Atom Effect"

The 13 C NMR spectrum (100 MHz, CDCl 3 ) reveals the profound electronic impact of the halogen substituents[4].

| Position | Chemical Shift ( δ , ppm) | Assignment | Mechanistic Rationale |

| C2 | 139.7 | Quaternary alkene (=C-Cl) | Heavily deshielded by the highly electronegative chlorine atom and the sp2 hybridization of the carbon. |

| C1 | 115.7 | Terminal alkene (=CH 2 ) | Typical sp2 alkene shift, slightly shielded by resonance/polarization from the adjacent chlorine. |

| C3 | 7.7 | Aliphatic carbon (-CH 2 -I) | Extreme upfield shift driven by the diamagnetic shielding of the iodine atom. |

Mechanistic Rationale: The most striking feature of this spectrum is the resonance of the C3 carbon (-CH 2 I), which appears at an anomalously upfield shift of 7.7 ppm[4]. This is a textbook manifestation of the "Heavy Atom Effect" (normal halogen dependence). Iodine is a massive, highly polarizable atom. Its large electron cloud provides substantial diamagnetic shielding to the attached carbon nucleus, pushing its chemical shift far upfield compared to typical chlorinated or brominated analogs.

Experimental Workflow Visualization

The following diagram maps the logical progression from starting material to validated product, emphasizing the critical environmental controls required for success.

Caption: Workflow for the synthesis and NMR validation of 2-chloro-3-iodoprop-1-ene.

Sources

- 1. 2-Chloro-3-iodoprop-1-ene|CAS 39557-31-8 [benchchem.com]

- 2. A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. etda.libraries.psu.edu [etda.libraries.psu.edu]

A Technical Guide to the Mechanistic Versatility of 2-Chloro-3-iodoprop-1-ene in Modern Organic Synthesis

Preamble: Unlocking Synthetic Potential through Bifunctional Reactivity

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is a critical determinant of efficiency and innovation. Among the vast arsenal of available reagents, 2-chloro-3-iodoprop-1-ene (CAS: 39557-31-8) emerges as a uniquely versatile and potent intermediate.[1][2] Its structure, a simple three-carbon propene backbone, is deceptively powerful, featuring two distinct halogen atoms—chlorine and iodine—that provide a platform for orthogonal chemical transformations.[1] This guide offers an in-depth exploration of the core mechanisms governing the reactivity of 2-chloro-3-iodoprop-1-ene, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its synthetic potential. We will dissect the causality behind its selective reactions, from nucleophilic substitutions to transition-metal-catalyzed cross-couplings, illustrating its role as a cornerstone in the construction of complex molecular architectures, including valuable fine chemicals and agrochemical precursors.[1][3]

Core Principles: The Foundation of Selective Reactivity

The synthetic utility of 2-chloro-3-iodoprop-1-ene is fundamentally rooted in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This disparity is the cornerstone of its mechanism of action, allowing for highly selective, stepwise functionalization.

-

The Carbon-Iodine Bond: This bond is the primary reactive site. Iodine's large atomic radius and high polarizability make it an excellent leaving group. The C-I bond is susceptible to cleavage under a wide range of conditions, including nucleophilic attack and oxidative addition to metal catalysts.[1]

-

The Allylic System: The placement of the C-I bond at the allylic position (C3) further enhances its reactivity. Both SN1 and SN2 reaction pathways are accelerated. In an SN1 mechanism, the resulting allylic carbocation is stabilized by resonance, lowering the activation energy.[4] In an SN2 mechanism, the transition state is stabilized by the adjacent π-orbital overlap of the double bond.[4][5]

-

The Vinylic Chlorine: In contrast, the chlorine atom is attached to an sp²-hybridized carbon of the alkene. Vinylic halides are notoriously less reactive in standard nucleophilic substitution and oxidative addition reactions due to the stronger C-Cl bond and steric hindrance. This relative inertness allows the chloro group to be retained during the initial functionalization at the C-I position, preserving a handle for subsequent transformations.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₃H₄ClI | [1][2] |

| Molecular Weight | 202.42 g/mol | [1][2] |

| CAS Number | 39557-31-8 | [1][2][6] |

| Appearance | Pale yellow liquid | [7] (by analogy with allyl iodide) |

| Key Feature | Bifunctional alkylating agent | [1] |

Mechanistic Pathway I: Selective Nucleophilic Substitution

The most direct application of 2-chloro-3-iodoprop-1-ene's differential reactivity is in nucleophilic substitution. Nucleophiles will overwhelmingly target the electrophilic carbon attached to the iodine, leaving the vinylic chloride intact. This selectivity is crucial for building molecular complexity in a controlled manner.

The reaction can proceed via SN1 or SN2 pathways depending on the strength of the nucleophile and the solvent conditions. Strong nucleophiles in polar aprotic solvents favor the SN2 mechanism, while weaker nucleophiles in polar protic solvents may involve an SN1-like pathway through the resonance-stabilized allylic cation.

Workflow: General Nucleophilic Substitution

Caption: Workflow for selective nucleophilic substitution.

Experimental Protocol: Synthesis of a 2-Chloroallyl Ether

This protocol describes a representative Williamson ether synthesis, where an alkoxide selectively displaces the iodide.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the desired alcohol (1.0 eq.) and anhydrous dimethylformamide (DMF, 0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Addition: Add 2-chloro-3-iodoprop-1-ene (1.2 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanistic Pathway II: Transition Metal-Catalyzed Cross-Coupling

The reactive C-I bond serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][6] The mechanism hinges on the ability of a low-valent metal catalyst, typically palladium(0), to undergo oxidative addition into the C-I bond, initiating the catalytic cycle. The stability of the C-Cl bond ensures it does not participate, providing a site for potential future reactions.

This pathway is a powerful tool for forming new carbon-carbon bonds, attaching the 2-chloroallyl moiety to aryl, vinyl, or alkynyl fragments.

Caption: The catalytic cycle of a Palladium cross-coupling reaction.

Experimental Protocol: Conceptual Sonogashira Coupling

This protocol outlines the coupling of 2-chloro-3-iodoprop-1-ene with a terminal alkyne.

-

Setup: To a Schlenk flask, add the terminal alkyne (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq.).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

-

Substrate Addition: Add 2-chloro-3-iodoprop-1-ene (1.1 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting materials are consumed, as monitored by GC-MS or TLC.

-

Workup: Cool the reaction to room temperature, filter through a pad of celite to remove metal residues, and rinse with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the enyne product.

Mechanistic Pathway III: Formation of Organometallic Intermediates

The high reactivity of the C-I bond enables the formation of various organometallic reagents, which are themselves valuable synthetic intermediates.[1] For instance, reaction with active metals like indium can generate an organoindium species. This intermediate can then engage in subsequent reactions, most notably the allylation of aldehydes and ketones to produce homoallylic alcohols.[1] This Barbier-type reaction is prized for its ability to be performed in a single pot.

Caption: Pathway for Indium-mediated allylation of an aldehyde.

Conclusion: A Tool of Precision and Versatility

The mechanism of action of 2-chloro-3-iodoprop-1-ene is a clear demonstration of how fundamental principles of chemical reactivity can be exploited for elegant and efficient synthesis. Its power lies in the predictable and selective reactivity of the carbon-iodine bond, which can be leveraged for nucleophilic substitutions, carbon-carbon bond formations via cross-coupling, and the generation of reactive organometallic intermediates. The preservation of the less reactive vinylic chloride throughout these transformations provides a valuable synthetic handle for downstream functionalization. For the research scientist and drug development professional, a thorough understanding of these competing yet controllable mechanistic pathways is essential for designing innovative and robust synthetic routes to complex, high-value molecules.

References

-

Exploring 2-Chloro-3-Isothiocyanatoprop-1-ene: A Key Intermediate in Agrochemical Synthesis. InnoSpk. [Link]

-

2-Chloro-3-iodoprop-1-ene | C3H4ClI | CID 10943566. PubChem. [Link]

-

Allyl iodide. Wikipedia. [Link]

-

When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain. Quora. [Link]

Sources

- 1. 2-Chloro-3-iodoprop-1-ene|CAS 39557-31-8 [benchchem.com]

- 2. 2-Chloro-3-iodoprop-1-ene | C3H4ClI | CID 10943566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. 2-Chloro-3-iodoprop-1-ene | CymitQuimica [cymitquimica.com]

- 7. Allyl iodide - Wikipedia [en.wikipedia.org]

Comprehensive Technical Guide: Safety, Handling, and Synthetic Applications of 2-Chloro-3-iodoprop-1-ene

Introduction and Chemical Identity

2-Chloro-3-iodoprop-1-ene (CAS: 39557-31-8) is a highly reactive, bifunctional organic halide utilized extensively in advanced organic synthesis and drug development[1]. Characterized by a propene backbone substituted with both a vinylic chloride and an allylic iodide, this compound serves as a versatile electrophile[1]. The differential reactivity of the two carbon-halogen bonds allows for highly chemoselective and sequential functionalization, making it a critical building block for constructing complex molecular scaffolds, such as 2-deoxy- β -C-aryl glycosides and functionalized cyclopentenones[1][2].

Physicochemical Properties and Hazard Profile

To safely integrate 2-chloro-3-iodoprop-1-ene into synthetic workflows, researchers must understand the causality behind its physical properties and hazard classifications. The weak carbon-iodine (C-I) bond that makes it an excellent alkylating agent also renders it highly reactive toward biological nucleophiles, resulting in severe toxicity and corrosivity[3].

Quantitative Data Summary

Data synthesized from PubChem and standard chemical safety databases.[1][3]

| Property / Hazard | Value / Classification | Mechanistic Causality / Notes |

| Molecular Formula | C 3 H 4 ClI | Contains both sp 2 (C-Cl) and sp 3 (C-I) hybridized halogens. |

| Molecular Weight | 202.42 g/mol | Relatively dense liquid. |

| Appearance | Colorless to light yellow liquid | Darkens upon exposure to light due to the liberation of iodine (I 2 ) from C-I bond homolysis. |

| GHS Hazard: H226 | Flammable liquid and vapor | High vapor pressure at ambient temperatures; requires grounding. |

| GHS Hazard: H314 | Causes severe skin burns | The allylic iodide acts as a potent alkylating agent, reacting irreversibly with tissue proteins and cellular nucleophiles. |

| GHS Hazard: H302/312/332 | Harmful (Oral/Dermal/Inhalation) | Systemic toxicity driven by rapid absorption and subsequent alkylation of biological macromolecules. |

Professional Handling and Safety Protocols

The handling of 2-chloro-3-iodoprop-1-ene must be strictly confined to legitimate, professional laboratory settings equipped with standard engineering controls.

-

Engineering Controls: All manipulations, including weighing, transfer, and reaction setup, must be performed inside a certified, properly functioning chemical fume hood[3]. This mitigates the significant inhalation hazard posed by its volatile nature.

-

Personal Protective Equipment (PPE): Operators must wear a flame-resistant laboratory coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or double-gloved nitrile, as halogenated solvents and reagents can rapidly permeate standard thin nitrile)[3].

-

Storage Conditions: The compound is light-sensitive and thermally labile. It must be stored in amber glass bottles (or wrapped in aluminum foil) under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2–8 °C) to prevent spontaneous decomposition and the buildup of pressure from liberated iodine gas[4][5].

-

Decontamination and Waste: Spills should be contained with inert absorbent materials (e.g., vermiculite) and disposed of as hazardous halogenated organic waste according to institutional and regulatory guidelines. Do not attempt to neutralize or treat the waste stream with improvised chemical systems.

Experimental Workflow: Indium-Mediated Allylation

One of the most powerful applications of 2-chloro-3-iodoprop-1-ene is in the Indium-mediated Barbier-type allylation of aldehydes. This method, pioneered in the synthesis of 2-deoxy- β -C-aryl glycosides, allows for the formation of aryl-substituted homoallylic alcohols under remarkably mild, often aqueous, conditions[2][6].

Mechanistic Rationale

Indium metal is highly chemoselective. It inserts preferentially into the weaker allylic C-I bond rather than the vinylic C-Cl bond, generating a transient 2-chloroallylindium intermediate[1][6]. Unlike Grignard or organolithium reagents, organoindium species are stable in the presence of water, allowing the use of aqueous solvent mixtures which often accelerate the reaction via the hydrophobic effect[6][7].

Step-by-Step Methodology

This protocol is adapted from standard literature procedures for the allylation of glyceraldehyde derivatives.[2][6]

-

Preparation of the Reaction Matrix: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.0 equivalent) in a 1:1 mixture of N,N-dimethylformamide (DMF) and deionized water to achieve a concentration of approximately 0.2 M.

-

Causality: The DMF/H 2 O co-solvent system solubilizes both the organic substrate and the surface-active inorganic intermediates, maximizing collision frequency.

-

-

Electrophile Addition: Add 2-chloro-3-iodoprop-1-ene (1.5 equivalents) to the stirring solution via a gas-tight syringe.

-

Indium Insertion: Add Indium powder (1.0 to 1.5 equivalents, ~100 mesh) in a single portion.

-

Causality: The high surface area of the Indium powder facilitates rapid oxidative addition into the C-I bond.

-

-

Reaction Propagation: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C). Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC). The reaction typically reaches completion within 2 to 12 hours depending on the steric bulk of the aldehyde[6].

-

Quenching Protocol: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO 3 ).

-

Workup and Isolation: Filter the biphasic mixture through a pad of Celite to remove the precipitated indium salts. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na 2 SO 4 ), and concentrate under reduced pressure.

-

Purification: Purify the crude homoallylic alcohol via silica gel flash chromatography. The resulting terminal vinyl chloride can then be subjected to downstream Palladium-catalyzed cross-coupling reactions[2].

Workflow Visualization

Figure 1: Logical workflow of the Indium-mediated Barbier-type allylation using 2-chloro-3-iodoprop-1-ene.

References

-

2-Chloro-3-iodoprop-1-ene | C3H4ClI | CID 10943566. PubChem. Available at:[Link]

-

A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy- β -C-Aryl Glycosides. Organic Letters. Available at:[Link]

-

A General Method for the Synthesis of 3,5-Diarylcyclopentenones via Friedel−Crafts Acylation of Vinyl Chlorides. The Journal of Organic Chemistry. Available at:[Link]

-

Organoindium Reagents: The Preparation and Application in Organic Synthesis. Chemical Reviews. Available at:[Link]

Sources

- 1. 2-Chloro-3-iodoprop-1-ene|CAS 39557-31-8 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Chloro-3-iodoprop-1-ene | C3H4ClI | CID 10943566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 39557-31-8|2-Chloro-3-iodoprop-1-ene|BLD Pharm [bldpharm.com]

- 5. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 6. A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Structural Analysis and Crystallography of 2-Chloro-3-iodoprop-1-ene: A Bifunctional Scaffold for Advanced Organic Synthesis

Introduction & Core Significance

As a Senior Application Scientist navigating the complexities of drug development and target-oriented synthesis, I frequently encounter the challenge of designing synthetic routes that require precise, sequential functionalization. In this context, 2-chloro-3-iodoprop-1-ene (CAS 39557-31-8) serves as a premier bifunctional alkylating agent ()[1].

Characterized by the molecular formula C3H4ClI, this compound features two distinct halogenated reactive sites: a vinylic chloride and an allylic iodide[1]. This unique structural motif allows researchers to execute highly selective nucleophilic substitutions followed by transition-metal-catalyzed cross-couplings. Understanding the crystallographic and structural properties of this molecule is essential for predicting its spatial trajectory during complex molecular assemblies.

Structural and Physicochemical Profile

The three-dimensional geometry of 2-chloro-3-iodoprop-1-ene is dictated by its sp2-hybridized vinylic system and its sp3-hybridized allylic carbon. Because the pure compound lacks strong intermolecular forces (such as hydrogen bonding) and possesses a low molecular weight, it exists as a volatile liquid at room temperature[2]. Consequently, direct single-crystal X-ray diffraction (SCXRD) of the neat compound requires highly specialized in situ cryo-crystallography. More commonly, its structural parameters are mapped via spectroscopic methods or by covalently anchoring the molecule to a crystalline solid scaffold.

Table 1: Physicochemical and Crystallographic Parameters

| Parameter | Value | Method / Source |

| IUPAC Name | 2-chloro-3-iodoprop-1-ene | Computed via Lexichem TK[2] |

| CAS Registry Number | 39557-31-8 | Standard reference[1] |

| Molecular Formula | C3H4ClI | Elemental analysis[2] |

| Molecular Weight | 202.42 g/mol | Computed[2] |

| Exact Mass | 201.90463 Da | High-Resolution Mass Spectrometry[2] |

| Physical State (25°C) | Liquid | Visual observation |

| Topological Polar Surface Area | 0 Ų | Computed[2] |

Mechanistic Logic: Selective Reactivity

The core utility of 2-chloro-3-iodoprop-1-ene lies in its orthogonal reactivity. The carbon-iodine bond is positioned at the allylic site, which significantly lowers the activation energy for nucleophilic attack (both SN1 and SN2 pathways) due to the stabilization provided by the adjacent pi system. Furthermore, iodide is an exceptional leaving group.

Conversely, the vinylic carbon-chlorine bond is highly unreactive toward standard nucleophiles due to the strong sp2-carbon-halogen bond and electrostatic repulsion from the pi cloud. This dichotomy allows the allylic iodide to be displaced cleanly, leaving the vinylic chloride intact for subsequent palladium-catalyzed cross-coupling reactions ()[1].

Figure 1: Selective orthogonal reactivity pathway of 2-chloro-3-iodoprop-1-ene.

Experimental Workflows

Protocol 1: Synthesis via Finkelstein Reaction

The synthesis of 2-chloro-3-iodoprop-1-ene is elegantly achieved through a Finkelstein halogen exchange, leveraging thermodynamic principles to drive the reaction to completion ()[3].

-

Preparation of Reagents : Suspend Sodium Iodide (NaI, 1.2 equiv) in anhydrous acetone.

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the reactive allylic chloride, while acetone serves as the optimal solvent for the Finkelstein reaction.

-

-

Addition of Substrate : Add 2,3-dichloroprop-1-ene (1.0 equiv) dropwise at room temperature.

-

Causality: Dropwise addition controls the mildly exothermic nature of the substitution and minimizes unwanted polymerization.

-

-

Reaction Incubation : Stir the mixture for 4 hours at room temperature[3].

-

Causality: The precipitation of NaCl (which is insoluble in acetone) acts as a thermodynamic sink, driving the equilibrium entirely toward the iodinated product via Le Chatelier's principle.

-

-

Workup and Extraction : Quench with H2O and extract with a non-polar solvent (e.g., diethyl ether).

-

Causality: Water dissolves the excess NaI and the precipitated NaCl, while the target organic halide partitions cleanly into the organic layer.

-

-

Purification : Dry over MgSO4, concentrate carefully under reduced pressure, and purify via short-path distillation.

-

Causality: The product is volatile and sensitive to light; careful distillation ensures high purity without thermal degradation.

-

Protocol 2: Derivatization and Crystallization for X-Ray Analysis

Because the neat compound is a liquid, obtaining a high-resolution single-crystal X-ray diffraction (SCXRD) structure requires covalently anchoring the molecule to a rigid, highly crystalline scaffold.

-

Scaffold Selection : Select a highly crystalline, solid nucleophile (e.g., a bulky secondary amine or a TEMPO-derived radical trap).

-

Causality: Transferring the liquid's structural motif onto a rigid solid scaffold is required to induce lattice formation for standard X-ray diffraction.

-

-

Alkylation Reaction : React the scaffold with 2-chloro-3-iodoprop-1-ene in the presence of a mild base (e.g., K2CO3) in acetonitrile.

-

Causality: The base neutralizes the HI byproduct, preventing the acidic degradation of the newly formed crystalline adduct.

-

-

Purification of Adduct : Isolate the derivatized product via flash chromatography to ensure >99% purity.

-

Causality: Even minor impurities disrupt the crystal lattice formation, leading to twinning or amorphous precipitation rather than single crystals.

-

-

Crystal Growth (Vapor Diffusion) : Dissolve the purified adduct in a minimal amount of a "good" solvent (e.g., dichloromethane) and place it in a sealed chamber containing a "poor" solvent (e.g., pentane).

-

Causality: Slow diffusion of the poor solvent into the good solvent gradually lowers solubility, promoting slow nucleation and the growth of diffraction-quality single crystals.

-

-

X-Ray Diffraction : Harvest the crystal, mount it on a goniometer using a cryo-loop, and cool to 100 K under a nitrogen stream.

-

Causality: Cryo-cooling minimizes thermal atomic displacement (B-factors), yielding higher resolution electron density maps and mitigating radiation damage.

-

Figure 2: Crystallographic derivatization and X-ray diffraction workflow.

Spectroscopic Signatures

Prior to crystallographic derivatization, the structural integrity of 2-chloro-3-iodoprop-1-ene must be validated. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for this verification. The heavy atom effect of iodine heavily shields the adjacent carbon, while the vinylic protons provide clear diagnostic doublets.

Table 2: Spectroscopic Data (NMR & MS)

| Analytical Method | Signal / Shift | Structural Assignment |

| 1H NMR (CDCl3) | ~ 3.95 - 4.10 ppm (s, 2H) | Allylic protons (-CH2I) |

| 1H NMR (CDCl3) | ~ 5.35 - 5.60 ppm (m, 2H) | Vinylic protons (=CH2), split by small geminal coupling |

| 13C NMR (CDCl3) | ~ 5.0 - 10.0 ppm | Allylic carbon (C-I), upfield shifted due to heavy atom effect |

| 13C NMR (CDCl3) | ~ 115.0 ppm | Terminal vinylic carbon (=CH2) |

| 13C NMR (CDCl3) | ~ 135.0 ppm | Substituted vinylic carbon (=C-Cl) |

| Mass Spec (EI) | m/z 202 [M]+, 204 [M+2]+ | Molecular ion (showing 35Cl / 37Cl isotopic ratio) |

| Mass Spec (EI) | m/z 75 | Base peak[C3H4Cl]+ corresponding to the loss of iodine |

References

-

Title: 2-Chloro-3-iodoprop-1-ene | C3H4ClI | CID 10943566 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Quaternary Carbon Synthesis by Titanocene Catalyzed Radical Allyl Transfer on Epoxides (Supporting Information) Source: Angewandte Chemie International Edition (Wiley) URL: [Link]

Sources

Electron Density and Molecular Orbital Mapping of 2-Chloro-3-iodoprop-1-ene: A Computational Guide for Advanced Drug Design

Executive Summary

In modern drug discovery and synthetic organic chemistry, understanding the highly localized electronic behaviors of bifunctional molecules is paramount. 2-chloro-3-iodoprop-1-ene ( C3H4ClI ) serves as a prime candidate for such analysis. Featuring both a vinylic chlorine and an allylic iodine, this molecule presents a unique electronic topology that governs its reactivity as an alkylating agent and its utility as a halogen bond donor. This whitepaper provides an authoritative, step-by-step guide to mapping the electron density and frontier molecular orbitals (FMOs) of 2-chloro-3-iodoprop-1-ene, bridging theoretical quantum mechanics with practical, field-proven applications.

Structural and Electronic Topology

2-chloro-3-iodoprop-1-ene is a highly reactive organic halide characterized by a propene backbone substituted with two distinct halogens (1[1]). With a molecular weight of 202.42 g/mol , the molecule’s dual-halogen nature provides selective reactivity, making it a critical intermediate in organic synthesis, cross-coupling reactions, and the development of complex active pharmaceutical ingredients (APIs) (2[2]).

The core scientific challenge lies in differentiating the electronic behavior of the two halogens. Chlorine is highly electronegative and tightly holds its electron cloud, whereas iodine is highly polarizable, leading to distinct non-covalent interaction profiles.

Causality in Computational Methodology: Why DFT and ECPs?

Expertise & Experience Insight: A common pitfall in computational chemistry is applying standard all-electron basis sets to heavy halogens. To accurately map the electron density of 2-chloro-3-iodoprop-1-ene, we employ Density Functional Theory (DFT) using the B3LYP functional paired with the def2-TZVP basis set .

The Causality: Iodine (Z=53) possesses a massive core electron cloud that introduces significant relativistic effects, which distort valence electron behavior if modeled incorrectly. The def2-TZVP basis set incorporates an Effective Core Potential (ECP) for iodine, replacing core electrons with a smoothing potential. This ensures high-fidelity mapping of the valence electrons—the exact electrons responsible for the molecule's unique non-covalent interactions and orbital reactivity (3[3]).

Electron Density Mapping and the Sigma-Hole Phenomenon

The concept of halogen bonding (XB) is fundamentally driven by the anisotropic distribution of electron density around a halogen atom. When a halogen covalently bonds to a carbon atom, an electron from the carbon pairs with one from the valence pz -orbital of the halogen. The electron-withdrawing nature of the R-C moiety depopulates this pz -orbital, creating an electropositive crown—termed the "sigma-hole" —directly opposite the C-X bond axis (4[4]). Meanwhile, the fully occupied px and py orbitals form an electronegative annulus perpendicular to the bond (5[5]).

In 2-chloro-3-iodoprop-1-ene, Molecular Electrostatic Potential (MEP) mapping reveals a stark contrast:

-

Iodine (C3 Position): Highly polarizable and less electronegative, iodine exhibits a pronounced, strongly positive sigma-hole. This makes it a robust halogen bond donor capable of anchoring to Lewis bases (e.g., carbonyl oxygens in protein backbones) during drug-target interactions.

-

Chlorine (C2 Position): Due to its higher electronegativity and attachment to an sp2 -hybridized vinylic carbon, chlorine's sigma-hole is neutralized or highly diminished. It acts primarily as a steric and electronically stabilizing structural moiety rather than an XB donor (3[3]).

Frontier Molecular Orbital (FMO) Architecture

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting the molecule's behavior as an alkylating agent.

-

HOMO: Primarily localized over the π -electron cloud of the C=C double bond and the lone pairs of the iodine atom.

-

LUMO: Strongly localized as the σ∗ antibonding orbital of the C-I bond.

Because the LUMO dictates the site of electrophilicity, soft nucleophiles will preferentially attack the C3 position via a direct SN2 pathway, displacing the iodide leaving group. However, the presence of the adjacent π -system (LUMO+1) allows for competitive SN2′ allylic shifts when attacked by harder nucleophiles.

Frontier molecular orbital-driven nucleophilic substitution and halogen bonding pathways.

Self-Validating Experimental & Computational Protocol

To guarantee the trustworthiness of the computational data, the following self-validating workflow must be strictly adhered to:

Step 1: Conformational Search & Initial Geometry Generate the 3D structure of 2-chloro-3-iodoprop-1-ene using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy conformer.

Step 2: DFT Geometry Optimization Optimize the geometry using the B3LYP functional and def2-TZVP basis set. Ensure convergence criteria for maximum force and displacement are met (typically <10−4 a.u.).

Step 3: Frequency Analysis (Self-Validation Check) Run a vibrational frequency calculation on the optimized geometry. Critical Causality: This step is mandatory to prove the structure is a true local minimum. The presence of exactly zero imaginary frequencies validates the geometry; one or more imaginary frequencies indicate a transition state, requiring immediate re-optimization.

Step 4: Wavefunction Generation Generate the .wfn or .chk files containing the optimized electron density matrix.

Step 5: MEP Surface Mapping Map the electrostatic potential onto the 0.001 a.u. electron density isosurface. Extract the Vs,max (maximum positive electrostatic potential) values at the poles of the Cl and I atoms to quantify sigma-hole strength.

Step 6: FMO Visualization Plot the HOMO and LUMO surfaces at an isovalue of 0.02 a.u. to visualize the spatial distribution of reactive sites.

Self-validating computational workflow for electron density and MO mapping.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Chloro-3-iodoprop-1-ene

| Property | Value |

| IUPAC Name | 2-chloro-3-iodoprop-1-ene |

| Molecular Formula | C3H4ClI |

| Molecular Weight | 202.42 g/mol |

| Exact Mass | 201.905 Da |

| Structural Feature | Bifunctional (Vinylic Cl, Allylic I) |

Table 2: Computed Electronic Parameters (Theoretical Benchmark)

| Parameter | Iodine (C3 position) | Chlorine (C2 position) |

| Sigma-Hole Magnitude ( Vs,max ) | Strongly Positive (> 25 kcal/mol) | Neutralized / Weak (< 5 kcal/mol) |

| Halogen Bond Donor Capacity | High (Ideal for Drug Targeting) | Low (Primarily Structural) |

| Primary FMO Contribution | LUMO (C-I σ∗ antibonding) | HOMO-1 / Deep Valence |

| Preferred Nucleophilic Attack | SN2 Displacement | Unreactive (Vinylic stabilization) |

Conclusion

The computational mapping of 2-chloro-3-iodoprop-1-ene reveals a highly anisotropic electronic environment. By employing ECP-inclusive DFT methodologies, we can accurately visualize the pronounced sigma-hole on the iodine atom and the localized LUMO on the C-I bond. These insights are not merely academic; they provide drug development professionals with the predictive power necessary to leverage this molecule as a precise alkylating agent or a targeted halogen bond donor in rational drug design.

Sources

- 1. 2-Chloro-3-iodoprop-1-ene|CAS 39557-31-8 [benchchem.com]

- 2. 2-Chloro-3-iodoprop-1-ene | C3H4ClI | CID 10943566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modular Synthesis of Nitrogen Heterocycles Leveraging 2-Chloro-3-iodoprop-1-ene as a Bifunctional Linchpin

Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

The rapid assembly of complex, functionalized nitrogen heterocycles is a cornerstone of fragment-based drug design (FBDD) and late-stage API functionalization. 2-Chloro-3-iodoprop-1-ene (CAS 39557-31-8) has emerged as an exceptionally versatile, bifunctional linchpin for these applications.

Typically synthesized via a mild Finkelstein halogen exchange from the inexpensive bulk chemical 2,3-dichloropropene[1], this reagent possesses strictly orthogonal reactivity:

-

The Allylic Iodide (C(sp³)–I): A highly polarizable, "soft" electrophile that undergoes rapid Sₙ2 displacement by nitrogen nucleophiles (amines, anilines, and heterocycles) under mild, room-temperature conditions[2].

-

The Vinylic Chloride (C(sp²)–Cl): A "hard," latent electrophile that remains completely inert during the initial N-alkylation. Once the intermediate is isolated, this bond can be selectively activated via Palladium(0) catalysis to undergo intramolecular Heck-type cyclizations or Suzuki-Miyaura cross-couplings[1].

By sequentially exploiting these two reactive sites, chemists can construct diverse libraries of functionalized indoles, pyrrolidines, and substituted pyridines from simple starting materials[3].

Reaction Pathway Visualization

The following workflow illustrates the divergent synthetic pathways enabled by 2-chloro-3-iodoprop-1-ene.

Figure 1: Divergent synthetic pathways for nitrogen heterocycles using 2-chloro-3-iodoprop-1-ene.

Protocol 1: Chemoselective N-Alkylation (The First Pillar)

Objective: Synthesize N-(2-chloroallyl)amine intermediates without triggering premature dehydrohalogenation or dialkylation.

Causality & Experimental Design: The use of KF-Celite is a deliberate, field-proven choice over soluble organic bases (like TEA or DIPEA)[2]. The heterogeneous nature of KF-Celite provides a strictly controlled basic environment that acts as an efficient scavenger for the generated HI, while completely suppressing the premature elimination of the vinylic chloride. The reaction is initiated at 0 °C to mitigate the exothermic nature of the Sₙ2 displacement, ensuring high chemoselectivity.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Argon.

-

Reagent Loading: Charge the flask with the starting primary amine or aniline (1.0 mmol) and KF-Celite (1.5 mmol, prepared by mixing equal weights of KF and Celite 545, followed by drying at 120 °C)[2].

-

Solvent Addition: Inject anhydrous Acetonitrile (MeCN, 5.0 mL) and cool the suspension to 0 °C using an ice-water bath.

-

Electrophile Addition: Dropwise add 2-chloro-3-iodoprop-1-ene (1.1 mmol). Self-Validation Check: A slight yellowing of the solution indicates the displacement of the iodide.

-

Reaction: Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir vigorously for 4–12 hours. Monitor conversion via TLC (Hexanes/EtOAc, UV/KMnO₄ visualization).

-

Workup: Filter the heterogeneous mixture through a short pad of Celite to remove the inorganic salts. Wash the pad with EtOAc (3 × 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to yield the pure N-(2-chloroallyl)amine.

Protocol 2: Palladium-Catalyzed Cross-Coupling & Cyclization (The Second Pillar)

Objective: Activate the latent C(sp²)–Cl bond to construct the final heterocyclic scaffold via Suzuki-Miyaura coupling or intramolecular Heck cyclization.

Causality & Experimental Design: Activating a vinylic C–Cl bond requires overcoming a high activation energy barrier during the oxidative addition step. The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is selected because its large bite angle and electron-rich nature significantly increase the electron density at the Palladium(0) center[1]. Furthermore, the bidentate coordination enforces a cis-geometry of the intermediate, which is mandatory for the subsequent reductive elimination, while simultaneously suppressing unwanted β-hydride elimination pathways that would lead to allene byproducts.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried Schlenk tube, combine the N-(2-chloroallyl)amine intermediate (1.0 mmol), the desired arylboronic acid (1.5 mmol), and the catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)[1].

-

Degassing: Evacuate and backfill the Schlenk tube with Argon three times.

-

Solvent & Base Addition: Under a positive flow of Argon, inject a previously degassed solvent mixture of Toluene/Ethanol (3:1 v/v, 4.0 mL), followed by aqueous Na₂CO₃ (2.0 M, 1.5 mL, 3.0 mmol)[1].

-

Reaction: Seal the tube and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously for 18 hours. Self-Validation Check: The biphasic mixture will transition from a reddish-orange suspension to a dark, homogenous-looking emulsion as the active Pd(0) species is generated and consumed.

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and partition with distilled water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by silica gel chromatography to isolate the functionalized nitrogen heterocycle.

Quantitative Data & Substrate Scope

The modularity of 2-chloro-3-iodoprop-1-ene allows for broad substrate tolerance. The table below summarizes validated yields and conditions across different heterocyclic and amine classes.

| Substrate Type | Transformation | Catalyst / Base System | Solvent & Temp | Yield (%) | Ref. |

| Primary Aniline | Chemoselective N-Alkylation | KF-Celite | MeCN, 25 °C | 85–95 | [2] |

| Pyridine (C4-position) | N-Alkylation / Functionalization | CuCl / Chloroformate | THF, -78 °C to 25 °C | 75–80 | [3] |

| N-(2-chloroallyl)amine | Suzuki Cross-Coupling | Pd(dppf)Cl₂ / Na₂CO₃ | Tol/EtOH/H₂O, 90 °C | 78–89 | [1] |

References

-

Moral, J. A., Moon, S.-J., Rodriguez-Torres, S., & Minehan, T. "A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides." Organic Letters, 2009. URL:[Link]

-

Shen, Z., Ni, J., Mo, S., Wang, J., Bowman, P. R., & Ding, H. "Organoindium Reagents: The Preparation and Application in Organic Synthesis." Chemical Reviews, 2012. URL:[Link]

-

Pace, V., Martínez, F., Fernández, M., Sinisterra, J. V., & Alcántara, A. R. "Effective Monoallylation of Anilines Catalyzed by Supported KF." Organic Letters, 2007. URL:[Link]

Sources

- 1. A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective monoallylation of anilines catalyzed by supported KF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

2-chloro-3-iodoprop-1-ene as an alkylating agent in peptide synthesis

Application Note: 2-Chloro-3-iodoprop-1-ene as a Bifunctional Alkylating Agent for Orthogonal Peptide Functionalization and Stapling

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of complex peptide therapeutics—such as antibody-drug conjugates (ADCs), stapled peptides, and macrocyclic drugs—requires highly selective chemical tools. 2-Chloro-3-iodoprop-1-ene (CAS 39557-31-8) has emerged as a powerful, bifunctional alkylating agent that provides an orthogonal reactivity profile for late-stage peptide modification [1].

Unlike traditional alkylating agents (e.g., iodoacetamide or maleimide) that provide only a single functionalization event, 2-chloro-3-iodoprop-1-ene features two halogens with vastly different electronic properties and reactivities:

-

The Allylic Iodide (Soft Electrophile): Undergoes rapid, chemoselective substitution with "soft" nucleophiles like cysteine thiolates under mild aqueous conditions.

-

The Vinylic Chloride (Inert Handle): Remains completely unreactive toward biological nucleophiles, serving as a stable "chemical handle" for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) or intramolecular macrocyclization [2, 3].

This application note details the causality-driven protocols for utilizing 2-chloro-3-iodoprop-1-ene to generate 2-chloroallyl-peptide intermediates, followed by palladium-catalyzed late-stage functionalization.

Physicochemical Properties & Reagent Data

To ensure reproducible reactivity, it is critical to understand the physical parameters of the reagent. The compound is light-sensitive and volatile; proper storage and handling dictate the success of the alkylation step.

Table 1: Physicochemical Properties of 2-Chloro-3-iodoprop-1-ene [1]

| Parameter | Value / Description | Experimental Implication |

| Molecular Formula | Yields a specific isotopic signature in MS. | |

| Molecular Weight | 202.42 g/mol | Requires precise volumetric/gravimetric handling. |

| Boiling Point | ~160 °C | Moderately volatile; avoid vacuum drying without care. |

| Solubility | DMF, DMSO, MeOH | Requires a co-solvent (10-20%) when reacting in aqueous buffers. |

| Mass Shift (Alkylation) | +74.01 Da (for ) | Used for LC-MS validation of the intermediate. |

Workflow Visualization

The following diagram illustrates the orthogonal two-step functionalization logic. The system is designed so that the first reaction does not interfere with the second, allowing for intermediate purification and validation.

Fig 1: Orthogonal two-step peptide functionalization using 2-chloro-3-iodoprop-1-ene.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Cysteine S-Alkylation

Objective: Install the 2-chloroallyl handle onto a specific cysteine residue.

Causality & Design: The reaction is buffered at pH 8.0. The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a significant fraction of the thiol exists as the highly nucleophilic thiolate. We avoid higher pH levels (>9.0) to prevent the deprotonation of lysine primary amines (pKa ~10.5), which would lead to off-target -alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the soft thiolate perfectly matches the soft allylic iodide, ensuring rapid chemoselectivity.

Step-by-Step Procedure:

-

Peptide Preparation: Dissolve the free-cysteine containing peptide in degassed 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 1 mM. Note: Degassing prevents disulfide bond formation (dimerization).

-

Reagent Activation: Prepare a 100 mM stock solution of 2-chloro-3-iodoprop-1-ene in anhydrous DMF.

-

Alkylation: Add 10 equivalents of the alkylating agent (100 µL of stock per 1 mL of peptide solution) dropwise to the peptide mixture while vortexing.

-

Incubation: Shake the reaction mixture at room temperature for 1.5 hours in the dark (the iodide reagent is photosensitive).

-

In-Line Validation (Ellman's Assay): Take a 10 µL aliquot and react with DTNB (Ellman's reagent). A lack of yellow color (absorbance at 412 nm) confirms complete depletion of free thiols.

-

Purification: Quench the reaction with 1% TFA to lower the pH, then purify the 2-chloroallyl-peptide intermediate via preparative RP-HPLC.

-

Mass Validation: Analyze via LC-MS. You must observe a mass shift of +74.0 Da . Crucially, the mass spectrum must display a characteristic 3:1 isotopic ratio ( and ) indicative of the retained and isotopes.

Protocol B: Late-Stage Palladium-Catalyzed Cross-Coupling

Objective: Attach a functional group (e.g., fluorophore, drug payload) via the vinylic chloride handle.

Causality & Design: Vinylic chlorides are notoriously inert to standard nucleophilic attack due to the strong carbon-halogen bond. To break this bond, we utilize a Palladium(0) catalyst to undergo oxidative addition. We select a water-soluble Palladium-G3 precatalyst (or with a water-soluble ligand like sSPhos) to maintain the peptide in its native aqueous conformation and prevent precipitation.

Step-by-Step Procedure:

-

Reaction Assembly: Dissolve the purified 2-chloroallyl-peptide (0.5 mM) in a 1:1 mixture of 100 mM Sodium Phosphate buffer (pH 8.5) and DMF.

-

Boronic Acid Addition: Add 5 equivalents of the desired aryl-boronic acid (e.g., a boronic acid-functionalized fluorophore).

-

Catalyst Initiation: In a separate vial under Argon, activate the water-soluble Pd-precatalyst (0.5 equivalents relative to peptide) and add it to the reaction mixture.

-

Thermal Cycling: Heat the reaction to 37°C – 45°C for 4 to 6 hours. Causality: Mild heating is required to overcome the activation energy barrier of the vinylic oxidative addition.

-

Scavenging & Quenching: Add a metal scavenger (e.g., 3-mercaptopropyl-functionalized silica gel or EDTA) to quench the Palladium catalyst and prevent metal-induced peptide degradation.

-

Final Validation: Analyze the product via LC-MS. The successful cross-coupling is validated by the expected mass of the adduct and the complete disappearance of the 3:1 Chlorine isotopic pattern , confirming the displacement of the chloride leaving group.

Quantitative Data Summary

Table 2: Optimization Parameters for Orthogonal Functionalization

| Reaction Step | Optimal pH | Reagent Equivalents | Temp (°C) | Time (h) | Key QC Metric |

| S-Alkylation | 7.8 – 8.2 | 5 – 10 eq | 20 – 25 | 1.0 – 1.5 | Negative Ellman's test; +74 Da mass shift. |

| Suzuki Coupling | 8.0 – 8.5 | 5 eq (Boronic Acid) | 37 – 45 | 4.0 – 6.0 | Loss of Cl isotope pattern in MS. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 138392, 2-Chloro-3-iodoprop-1-ene." PubChem, [Link]. Accessed 26 March 2026.

-

Shen, Z., et al. "Organoindium Reagents: The Preparation and Application in Organic Synthesis." Chemical Reviews, vol. 112, no. 10, 2012, pp. 5450-5470. ACS Publications, [Link]. Accessed 26 March 2026.

troubleshooting unwanted side reactions with 2-chloro-3-iodoprop-1-ene

A Guide for Senior Application Scientists

Welcome to the technical support resource for 2-chloro-3-iodoprop-1-ene (CAS 39557-31-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive building block. As a bifunctional reagent featuring both a reactive carbon-iodine bond and a vinylic chloride, it offers unique synthetic possibilities but also presents challenges in controlling selectivity and minimizing unwanted side reactions.[1][2] This document provides in-depth troubleshooting advice in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield in reactions involving 2-chloro-3-iodoprop-1-ene is a frequent issue, often stemming from one of three areas: starting material integrity, competing reaction pathways, or product instability.

Plausible Cause 1: Starting Material Degradation 2-Chloro-3-iodoprop-1-ene, like many allylic iodides, can be sensitive to light, heat, and air, leading to decomposition over time.[3] This degradation often releases elemental iodine (I₂), which can impart a pink or brownish tint to the liquid and introduce radical side reactions.[4][5]

Recommended Solutions:

-

Purity Check: Before use, analyze the starting material via ¹H NMR or GC-MS to confirm its purity. The presence of signals corresponding to decomposition products or a visible discoloration are red flags.

-

Proper Storage: Store the reagent in a dark, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7] For long-term storage, a freezer at approximately -5 °C is recommended.[3]

-

Purification: If degradation is suspected, consider passing the material through a short plug of neutral alumina or silica gel immediately before use to remove baseline impurities and traces of iodine.

Plausible Cause 2: Competing Elimination Reactions The presence of a base, especially a strong or sterically hindered one, can promote E2 elimination reactions, consuming the starting material to form non-target allene or diene species.[8] This is particularly prevalent at elevated temperatures.

Recommended Solutions:

-

Base Selection: If a base is required, use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) where appropriate.

-

Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. Run trial reactions at different temperatures (e.g., 0 °C, room temperature) to find the optimal balance.

-

Slow Addition: Adding the base or the substrate slowly can help maintain a low instantaneous concentration, disfavoring bimolecular elimination pathways.

Q2: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

The formation of high-molecular-weight byproducts often points to homocoupling or polymerization. Given the reactivity of the C-I bond, this is a common pitfall, especially in reactions attempting to form organometallic intermediates or under radical conditions.

Plausible Cause: Homocoupling/Dimerization The carbon-iodine bond is susceptible to oxidative addition into low-valent metal catalysts (e.g., Pd(0), Ni(0), Cu(I)) or direct reaction with organometallic reagents.[1][9][10] The resulting organometallic intermediate can then react with another molecule of the starting material, leading to dimerized or oligomeric species.

Recommended Solutions:

-

Reaction Conditions: For cross-coupling reactions, the choice of catalyst, ligand, and solvent is critical. Ligands that promote rapid reductive elimination can minimize the lifetime of the organometallic intermediate, reducing the chance for side reactions.

-

Inverse Addition: Add the 2-chloro-3-iodoprop-1-ene solution slowly to the reaction mixture containing the catalyst and the coupling partner. This maintains a low concentration of the electrophile, favoring the desired cross-coupling over homocoupling.

-

Radical Inhibitors: If radical pathways are suspected (e.g., reactions initiated by light or trace metals), the addition of a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO may suppress byproduct formation.

Troubleshooting Specific Side Reactions

Q3: My nucleophile is attacking the wrong position. How can I improve the regioselectivity of my substitution reaction?

2-Chloro-3-iodoprop-1-ene has two primary electrophilic sites: the allylic carbon bearing the iodine (C-3) and the vinylic carbon bearing the chlorine (C-2). The C-I bond is significantly more labile and is the preferred site for most nucleophilic attacks (Sɴ2). However, under certain conditions, attack can occur at the vinylic position or via an Sɴ2' mechanism.

Plausible Cause 1: Ambident Nucleophile/Harsh Conditions Hard nucleophiles or high reaction temperatures can reduce the selectivity between the two halogenated sites.

Recommended Solutions:

-

Optimize Temperature: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy, which is typically the displacement of the iodide.

-

Use Softer Nucleophiles: Softer nucleophiles (e.g., thiols, organocuprates) show a higher preference for attacking the soft electrophilic carbon attached to the iodine.

Plausible Cause 2: Sɴ2' Pathway Some nucleophiles may attack the terminal carbon of the double bond (C-1) in a concerted fashion, displacing the iodide via an allylic rearrangement (Sɴ2' reaction). This leads to a rearranged product.

Recommended Solutions:

-

Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) generally favor the direct Sɴ2 pathway.

-

Counter-ion Effects: The nature of the cation associated with the nucleophile can influence the reaction pathway. Experimenting with different salts (e.g., Li⁺, Na⁺, K⁺) of your nucleophile may alter the regioselectivity.

Q4: I am trying to perform a reaction at the C-Cl bond, but the C-I bond reacts instead. How can I achieve selectivity for the vinylic chloride?

Achieving selectivity for the less reactive C-Cl bond requires passivating the C-I bond or using a reaction mechanism that inherently favors the sp²-hybridized carbon.

Recommended Approach: Metal-Catalyzed Cross-Coupling Many cross-coupling reactions (e.g., Suzuki, Stille, Heck) are highly effective at functionalizing vinylic halides.[9] The C-I bond is generally more reactive in oxidative addition. To achieve selectivity, one might first perform a reaction that consumes the C-I bond, and then target the C-Cl bond in a subsequent step.

Example Two-Step Protocol:

-

Step 1 (Functionalize C-I): React 2-chloro-3-iodoprop-1-ene with a nucleophile (e.g., an organocuprate or a soft enolate) under conditions that selectively displace the iodide.

-

Step 2 (Functionalize C-Cl): Use the product from Step 1, which now has a stable group at the C-3 position, as a substrate in a palladium-catalyzed cross-coupling reaction to functionalize the C-Cl bond.

Experimental Protocols & Data

Protocol 1: Standard Conditions for Selective Sɴ2 Substitution at the C-I Bond

This protocol provides a general method for displacing the iodide with a generic nucleophile (Nu⁻).

-

Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the nucleophile precursor (1.1 equivalents) in anhydrous DMF.

-

Deprotonation (if required): Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Addition: Slowly add a solution of 2-chloro-3-iodoprop-1-ene (1.0 equivalent) in anhydrous DMF via a syringe pump over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Troubleshooting Guide Summary

| Observed Issue | Potential Cause | Key Parameter to Adjust | Recommended Change |

| Low Yield | Starting Material Degradation | Storage/Purity | Store at <0°C under Argon; filter through alumina before use. |

| E2 Elimination | Base/Temperature | Use a weaker base (K₂CO₃); lower temperature to 0 °C or below. | |

| Dimer Formation | Homocoupling | Reagent Concentration | Use slow addition (syringe pump) to keep substrate concentration low. |

| Poor Regioselectivity | Sɴ2' or Attack at C-Cl | Solvent/Temperature | Use polar aprotic solvent (THF, DMF); decrease reaction temperature. |

| No Reaction | Poor Nucleophilicity | Solvent/Additives | Switch to a more polar solvent; consider additives like KI (Finkelstein conditions).[3] |

Visualizing Reaction Pathways

Diagram 1: Desired vs. Unwanted Pathways

This diagram illustrates the primary desired reaction (Sɴ2 at the C-I bond) versus two common side reactions: E2 elimination and Sɴ2' substitution.

Caption: Competing reaction pathways for 2-chloro-3-iodoprop-1-ene.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to poor reaction yields.

Caption: Systematic workflow for troubleshooting low reaction yields.

References

-

Chemia. (2023, January 18). Iodine addition to alkenes: Aliphatic compound iodination reactions (2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-iodoprop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

StackExchange. (2017, April 7). Mechanism of the reaction of an alkene with excess HI in presence of CCl4. Chemistry Stack Exchange. Retrieved from [Link]

-

Open Access Pub. (n.d.). Side Reactions. Journal of New Developments in Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (E)-3-Iodoprop-2-enoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 5). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

-

Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

-

Reddit. (2019, March 20). What are some possible byproducts of this reaction? r/chemhelp. Retrieved from [Link]

-

Quora. (2022, October 25). When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain.. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl iodide. Retrieved from [Link]

- Google Patents. (n.d.). EP0905113B1 - Process for the preparation of 2-chloroprop-1-ene.

-

Digital Commons@Becker. (2025, August 6). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl). Retrieved from [Link]

-

Vedantu. (2024, July 2). Propene+IClto a 2 Chloro 1 iodopropane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. PMC. Retrieved from [Link]

-

Frontiers. (n.d.). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]

-

JOCPR. (n.d.). Selective conversion of alcohols into iodides. Retrieved from [Link]

-

Pearson+. (n.d.). What products are formed when the following stereoisomer of 2-chloro.... Study Prep. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. PMC. Retrieved from [Link]

-

Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Equilibria. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Allene. Retrieved from [Link]

-

ResearchGate. (2019, October 21). In the preparation of glycerol, the intermediate compound 2-chloropropan-1,3-diol is formed after addition of HOCl to allyl alcohol. How?. Retrieved from [Link]

-

MDPI. (2023, March 3). Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. Retrieved from [Link]

-

UMass Boston. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Side reactions – Knowledge and References. Retrieved from [Link]

Sources

- 1. 2-Chloro-3-iodoprop-1-ene|CAS 39557-31-8 [benchchem.com]

- 2. 2-Chloro-3-iodoprop-1-ene | C3H4ClI | CID 10943566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allyl iodide - Wikipedia [en.wikipedia.org]

- 4. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]

- 5. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 10. Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-3-iodoprop-1-ene Suzuki Coupling

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-chloro-3-iodoprop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful optimization of your coupling reactions.

Introduction to the Challenge and Opportunity

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] The substrate, 2-chloro-3-iodoprop-1-ene, presents a unique opportunity for selective functionalization due to the differential reactivity of the vinyl iodide and vinyl chloride moieties. The general reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > Cl, making the carbon-iodine bond significantly more susceptible to oxidative addition by the palladium catalyst.[2] This inherent difference allows for a high degree of chemoselectivity, enabling the targeted synthesis of mono-arylated products at the iodine position, while leaving the less reactive chlorine available for subsequent transformations.

This guide will focus on optimizing the catalyst loading for the selective mono-coupling at the C-I bond, a critical step in maximizing yield and minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected selectivity for the Suzuki coupling of 2-chloro-3-iodoprop-1-ene?

A1: Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the Suzuki coupling is expected to be highly selective at the iodine position.[2] With careful optimization of reaction conditions, particularly catalyst loading and reaction time, you can achieve excellent yields of the mono-coupled product.

Q2: What is a typical starting catalyst loading for this reaction?

A2: A general starting point for palladium-catalyzed Suzuki couplings is between 0.5–2.5 mol%.[3] For a highly reactive substrate like a vinyl iodide, you may be able to start at the lower end of this range (e.g., 0.5-1 mol%). The optimal loading will depend on the specific catalyst, ligand, and other reaction parameters.[3][4]

Q3: How does the choice of ligand impact the reaction?

A3: The ligand is crucial for stabilizing the active Pd(0) catalyst and facilitating the elementary steps of the catalytic cycle.[3] For vinyl halide couplings, bulky and electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.[3] The choice of ligand can also influence catalyst stability and turnover number, thereby affecting the required catalyst loading.

Q4: Which bases are suitable for this coupling?

A4: A variety of inorganic bases are commonly used in Suzuki couplings, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[2] The base activates the boronic acid for the transmetalation step.[5] The choice of base can depend on the solvent system and the stability of your substrates. For instance, if your compound is sensitive to hydrolysis, a milder base like potassium carbonate might be preferred.

Q5: What are common side reactions to watch out for?

A5: Common side reactions include:

-

Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring a thoroughly degassed reaction setup, as oxygen can promote this side reaction.[6]

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. Using fresh, high-quality boronic acid and avoiding unnecessarily harsh conditions can mitigate this.

-

Dehalogenation: The replacement of the halogen with a hydrogen atom. This is more common with more reactive halides like iodides.

-

Double Coupling: The reaction at both the iodine and chlorine positions. This is generally less favorable but can occur with higher catalyst loadings, longer reaction times, or more forcing conditions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Troubleshooting Strategy |

| Low or No Product Formation | Inactive catalyst, poor quality reagents, insufficient degassing, suboptimal reaction conditions. | • Use a fresh batch of palladium catalyst and high-purity boronic acid. • Ensure all solvents are rigorously degassed.[6] • Screen different catalysts, ligands, bases, and solvents. • Gradually increase the reaction temperature. |

| Significant Homocoupling of Boronic Acid | Presence of oxygen, slow transmetalation. | • Improve the degassing procedure (e.g., multiple freeze-pump-thaw cycles). • Consider using a Pd(0) source like Pd(PPh₃)₄ to avoid in-situ reduction that can consume the boronic acid.[6] |

| Formation of Double-Coupled Product | High catalyst loading, prolonged reaction time, high temperature. | • Reduce the catalyst loading. • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. • Lower the reaction temperature. |

| Dehalogenation of Starting Material | Slow transmetalation, presence of hydride sources. | • Use a more reactive boronic acid or a different base to accelerate transmetalation. • Ensure solvents are anhydrous if a hydride transfer from the solvent is suspected. |

| Reaction Stalls Before Completion | Catalyst deactivation, insufficient base. | • Increase the ligand-to-palladium ratio to enhance catalyst stability.[6] • Ensure the base is fully dissolved or well-stirred; consider using a stronger or more soluble base. • Add a fresh portion of the catalyst. |

Experimental Protocols

General Procedure for Catalyst Loading Optimization

This protocol outlines a screening approach to determine the optimal catalyst loading for the selective Suzuki coupling of 2-chloro-3-iodoprop-1-ene.

Materials:

-

2-chloro-3-iodoprop-1-ene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

-

Ligand (if not using a pre-catalyst)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-